

Crisaborole-d4: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Crisaborole-d4

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of **Crisaborole-d4**, a deuterated analog of Crisaborole. Crisaborole is a non-steroidal topical medication utilized for the treatment of mild-to-moderate atopic dermatitis.[1][2] The inclusion of deuterium in **Crisaborole-d4** makes it a valuable tool, particularly as an internal standard in analytical and pharmacokinetic studies, enhancing the accuracy of quantification in biological samples.[3]

Core Chemical Properties

Crisaborole-d4, chemically known as 4-((1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzotrile-2,3,5,6-d4, possesses specific physicochemical characteristics that are crucial for its application in research and development.[6][7]

Property	Value	Reference
Molecular Formula	C ₁₄ H ₆ D ₄ BNO ₃	[6][8][9]
Molecular Weight	255.07 g/mol	[6][8][10]
CAS Number	2268785-42-6	[7][9]
Appearance	White to Off-White Solid	[6]
IUPAC Name	4-((1-hydroxy-1, 3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzotrile-2, 3, 5, 6-d ₄	[3]
Synonyms	4-((1-hydroxy-1,3-dihydrobenzo[c][4][5]oxaborol-5-yl)oxy)benzotrile-d ₄ ; 5-(4-Cyanophenoxy)-1,3-dihydro-1-hydroxy-[4][5]-benzoxaborole-d ₄	[8]

Stability Profile

The stability of **Crisaborole-d₄** is a critical factor for its storage and use in experimental settings.

Storage Conditions:

- For long-term storage, it is recommended to keep **Crisaborole-d₄** at -20°C, protected from light.[10]
- In solvent, it is stable for up to 6 months at -80°C and for 1 month at -20°C when protected from light.[10]
- For shorter-term storage, a temperature of 2-8°C in a refrigerator is also cited.[8]

Solution Stability:

- A study on the stability of Crisaborole and its D4 analog in aqueous standards (150.0 ng/mL and 100.0 ng/mL, respectively) demonstrated stability at ambient temperature (25°C) for 36 hours.[11]

Long-Term Stability in Biological Matrix:

- In a study involving drug-spiked plasma samples, Crisaborole was found to be stable for at least 30 days when stored at -30°C.[11]

Experimental Protocols

Detailed methodologies are essential for the accurate analysis and application of **Crisaborole-d4**.

Quantification in Human Plasma via UHPLC-MS/MS

This method is designed for the rapid and sensitive determination of Crisaborole in human plasma, utilizing **Crisaborole-d4** as an internal standard.[12]

- Sample Preparation: Protein precipitation is employed for the extraction of the analyte from human plasma. Acetonitrile is used as the precipitation solvent.[12]
- Chromatography:
 - System: Ultra-High-Performance Liquid Chromatography (UHPLC).[12]
 - Mobile Phase: A gradient of acetonitrile and water.[12]
 - Run Time: 3.3 minutes.[12]
- Mass Spectrometry:
 - Ionization Mode: Negative electrospray ionization (ESI-).[12]
 - Detection Mode: Multiple reaction monitoring (MRM).[12]
 - Mass Transitions:
 - Crisaborole: m/z 250.0 → 118.0[12]

- **Crisaborole-d4** (Internal Standard): m/z 254.0 → 121.9[12]
- Validation: The assay was validated with a linear calibration range of 0.20-80 ng/mL. The intra-day and inter-day precision was less than 9.17%, and the accuracy ranged from -2.29% to 6.33%.[12]

Quantification in Nanoemulsion via RP-HPLC

This method was developed to determine the concentration of Crisaborole in nanoemulsion formulations.

- Chromatography:
 - System: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
 - Column: C18.
 - Mobile Phase: A gradient elution of phosphate buffer (pH 3) and acetonitrile, with the acetonitrile volume increasing from 30% to 95% over 15 minutes.
 - Flow Rate: 0.65 mL/min.
 - Column Temperature: 40°C.
- Detection:
 - Wavelength: 252 nm.
- Validation: The method demonstrated linearity in the concentration range of 1.56-100 µg/mL. The limit of detection (LOD) was 1.84 µg/mL, and the limit of quantitation (LOQ) was 5.58 µg/mL.

Purification by Crystallization

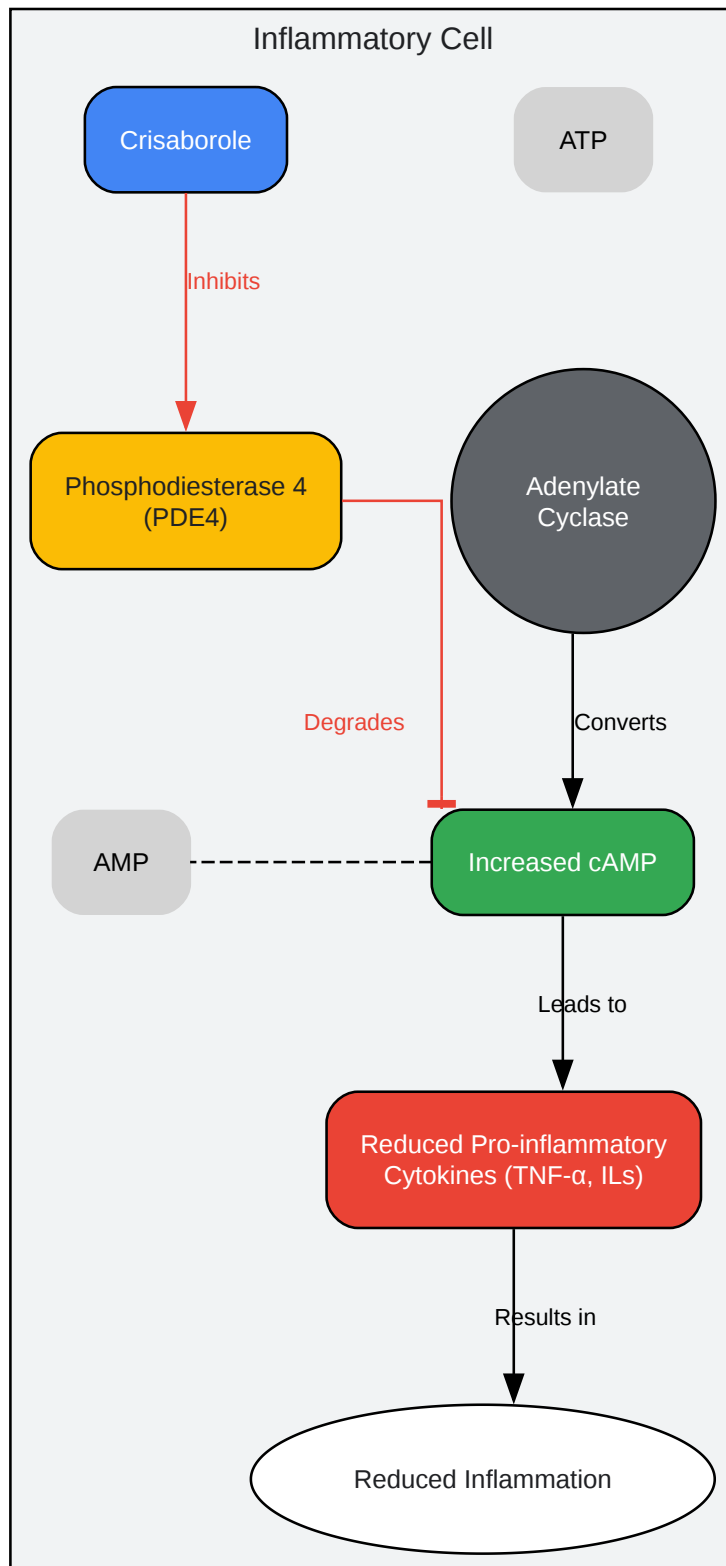
A process for purifying Crisaborole has been described, which can be adapted for its deuterated analog.

- Procedure:

- Dissolve Crisaborole in ethyl acetate at ambient temperature.[13]
- Add n-heptane while mixing to precipitate the crystals.[13]
- Collect the precipitated crystals.[13]
- Wash the crystals with n-heptane.[13]
- Dry the crystals under reduced pressure.[13]
- Outcome: This process yields crystalline Crisaborole with a purity of 99.7%. [13]

Mechanism of Action: PDE4 Inhibition

Crisaborole functions as a phosphodiesterase 4 (PDE4) inhibitor.[1][2][5] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key signaling molecule in inflammatory pathways.[14] By inhibiting PDE4, Crisaborole leads to an increase in intracellular cAMP levels.[4][5] This elevation in cAMP is thought to downregulate the production of pro-inflammatory cytokines, such as TNF- α , IL-2, IL-4, IL-5, and IFN- γ , thereby reducing the inflammation associated with atopic dermatitis.[1][15]



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Caption: Mechanism of action of Crisaborole as a PDE4 inhibitor.

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